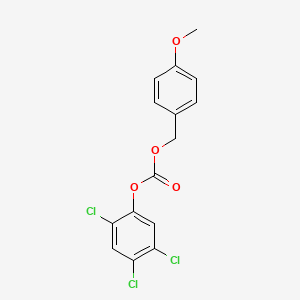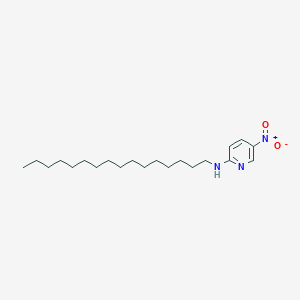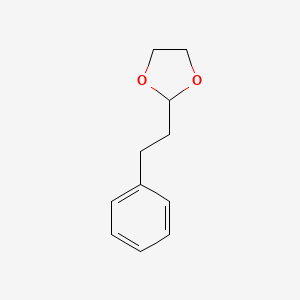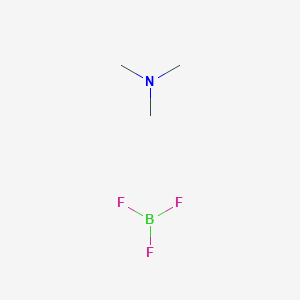
N,N-dimethylmethanamine;trifluoroborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylmethanamine;trifluoroborane is a chemical compound with the molecular formula C₃H₉BF₃N. It is a combination of N,N-dimethylmethanamine and trifluoroborane, forming a 1:1 complex. This compound is known for its unique properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylmethanamine;trifluoroborane typically involves the reaction of N,N-dimethylmethanamine with trifluoroborane. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
[ \text{N,N-dimethylmethanamine} + \text{trifluoroborane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the production of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylmethanamine;trifluoroborane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane group can be replaced by other nucleophiles.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines and boron-containing compounds .
Scientific Research Applications
N,N-dimethylmethanamine;trifluoroborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is utilized in biochemical studies to investigate the interactions between boron and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethylmethanamine;trifluoroborane involves its ability to form stable complexes with other molecules. The trifluoroborane group acts as a Lewis acid, facilitating interactions with Lewis bases. This property makes it a valuable reagent in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylmethanamine: A related compound without the trifluoroborane group, used in similar applications but with different reactivity.
Trimethylamine: Another amine with similar properties but different molecular structure.
Dimethylamine: A simpler amine that shares some chemical characteristics with N,N-dimethylmethanamine.
Uniqueness
N,N-dimethylmethanamine;trifluoroborane is unique due to the presence of the trifluoroborane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong Lewis acids and stable complex formation .
Properties
CAS No. |
420-20-2 |
|---|---|
Molecular Formula |
C3H9BF3N |
Molecular Weight |
126.92 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;trifluoroborane |
InChI |
InChI=1S/C3H9N.BF3/c1-4(2)3;2-1(3)4/h1-3H3; |
InChI Key |
QWDCGMCLKHZVNI-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


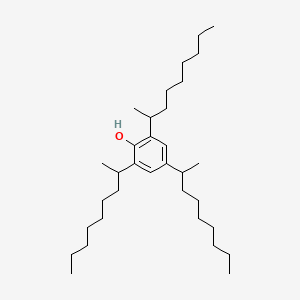

![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)

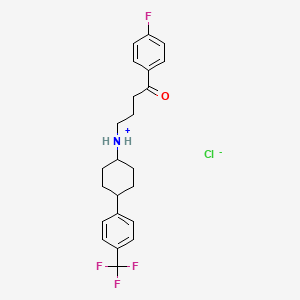
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
